

A Technical Guide to the Spectroscopic Analysis of (1s,2r)-2-Methylcyclohexanamine

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: (1s,2r)-2-Methylcyclohexanamine

Cat. No.: B3430051

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This guide provides a detailed overview of the expected spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the chiral primary amine, (1s,2r)-2-Methylcyclohexanamine. While comprehensive, verified spectra for this specific stereoisomer are not widely available in public databases, this document synthesizes data from isomeric mixtures and established spectroscopic principles to serve as a reliable reference for researchers and drug development professionals.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data from NMR, IR, and MS analyses. These values are based on characteristic chemical shifts and absorption frequencies for aliphatic amines and substituted cyclohexanes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Predicted) Solvent: CDCl₃, Reference: TMS at 0.00 ppm



| Chemical Shift (δ, ppm) | Protons | Multiplicity | Notes |
|-------------------------|--------------------------------|---------------|---|
| ~ 2.5 - 3.0 | 1H (CH-N) | Multiplet | Deshielded proton on the carbon bonded to the amine group[1]. |
| ~ 1.0 - 2.0 | 9H (Ring CH, CH ₂) | Multiplets | Complex overlapping signals from the cyclohexane ring protons. |
| ~ 1.2 - 1.5 | 2H (NH2) | Broad Singlet | Signal is often broad and its position is concentration- dependent. Disappears upon D ₂ O exchange[1][2]. |
| ~ 0.9 - 1.1 | 3H (CH₃) | Doublet | The methyl group is split by the adjacent methine proton. |

¹³C NMR (Carbon NMR) Data (Predicted) Solvent: CDCl₃

A ¹³C NMR spectrum for this compound is noted as available from the University of Vienna, though the data is not publicly displayed[3]. The predicted shifts are based on typical values for substituted cyclohexanes[4][5].



| Chemical Shift (δ, ppm) | Carbon | Notes |
|-------------------------|----------------------|--|
| ~ 55 - 60 | CH-N | Carbon atom directly attached to the electron-withdrawing nitrogen atom. |
| ~ 35 - 45 | CH-CH₃ | Methine carbon of the methyl- substituted position. |
| ~ 20 - 35 | Ring CH ₂ | Multiple peaks expected for the four non-equivalent methylene carbons in the ring. |
| ~ 15 - 20 | CH₃ | Methyl group carbon. |

Infrared (IR) Spectroscopy

As a primary aliphatic amine, **(1s,2r)-2-Methylcyclohexanamine** is expected to exhibit the following characteristic absorption bands[1][2][6].



| Frequency Range (cm ⁻¹) | Vibration Type | Intensity | Notes |
|--|--|-------------|--|
| 3350 - 3450 | N-H Stretch (asymmetric & symmetric) | Medium | A characteristic pair of sharp peaks for a primary amine (R-NH ₂)[2]. |
| 2850 - 2960 | C-H Stretch (aliphatic) | Strong | Typical for sp ³ C-H bonds in the cyclohexane ring and methyl group. |
| 1580 - 1650 | N-H Bend (scissoring) | Medium | Confirms the presence of a primary amine group[6]. |
| 1000 - 1250 | C-N Stretch | Medium-Weak | Characteristic of aliphatic amines[1][6]. |
| 650 - 900 | N-H Wag | Broad | A broad absorption typical for primary and secondary amines[6]. |

Mass Spectrometry (MS)

The mass spectrum is predicted based on data for 2-methylcyclohexylamine isomers and the nitrogen rule[2][7]. The molecule has an odd number of nitrogen atoms, so its molecular ion peak will have an odd mass-to-charge ratio[1].



| m/z Ratio | lon | Notes |
|-----------|---|---|
| 113 | [M] ⁺ | Molecular ion peak. The compound's molecular weight is 113.20 g/mol [3]. |
| 98 | [M - CH ₃]+ | Loss of the methyl group. |
| 84 | [M - C2H5] ⁺ | Result of α-cleavage, a characteristic fragmentation for amines[2]. |
| 56 | [C4H8] ⁺ or [C3H6N] ⁺ | Common fragment from cleavage of the cyclohexane ring or further fragmentation. |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

NMR Spectroscopy Protocol

This protocol is suitable for acquiring both ¹H and ¹³C NMR spectra.

- Sample Preparation:
 - Accurately weigh 10-20 mg of (1s,2r)-2-Methylcyclohexanamine for ¹H NMR, or 20-50 mg for ¹³C NMR[8].
 - o Transfer the sample into a clean, dry vial.
 - Add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) using a micropipette[8].
 - Gently vortex or sonicate the vial to ensure the sample is fully dissolved.
 - Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube to a height of 4-5 cm[8].



- · Cap the NMR tube securely.
- Data Acquisition:
 - Wipe the outside of the NMR tube and place it in a spinner turbine, adjusting the depth with a gauge.
 - Insert the sample into the NMR spectrometer.
 - Locking: The spectrometer locks onto the deuterium signal of the solvent to stabilize the magnetic field[8].
 - Shimming: The magnetic field homogeneity is optimized by either manual or automated shimming to ensure sharp, well-resolved peaks[8].
 - Tuning: The probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C) to maximize signal sensitivity.
 - Acquisition: Set the appropriate experimental parameters (e.g., pulse sequence, number of scans, spectral width) and begin the experiment. For confirmation of the N-H signal, a second ¹H spectrum can be run after adding one drop of D₂O and shaking the tube.

IR Spectroscopy (FTIR) Protocol

This protocol describes the analysis of a liquid sample using the thin-film method.

- Sample Preparation:
 - Place one clean, dry salt plate (e.g., NaCl or KBr) onto a clean surface.
 - Using a pipette, place one small drop of neat (undiluted) (1s,2r)-2 Methylcyclohexanamine onto the center of the plate.
 - Carefully place a second salt plate on top of the first, spreading the liquid into a thin, uniform film. Avoid introducing air bubbles.
- Data Acquisition:



- Place the prepared salt plate assembly into the sample holder of the FTIR spectrometer.
- Acquire a background spectrum of the empty spectrometer to subtract atmospheric H₂O and CO₂ signals.
- Run the sample scan. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- The resulting data is Fourier-transformed to generate the infrared spectrum[9].
- After analysis, clean the salt plates thoroughly with a dry solvent (e.g., anhydrous acetone or isopropanol) and store them in a desiccator.

Mass Spectrometry (GC-MS) Protocol

Electron Ionization (EI) coupled with Gas Chromatography (GC) is a standard method for the analysis of volatile small molecules like 2-methylcyclohexanamine[10][11][12].

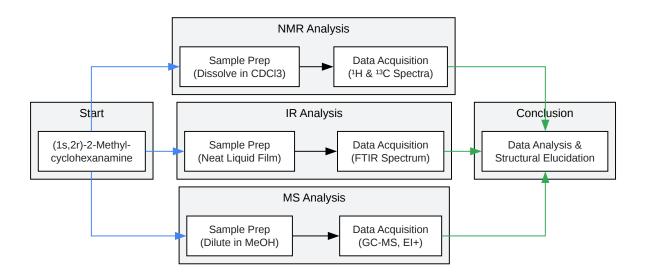
- Sample Preparation:
 - Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.
 - Transfer the solution to a 2 mL autosampler vial and cap it.
- Data Acquisition:
 - \circ Injection: Inject 1 μ L of the prepared sample solution into the GC inlet, which is heated to volatilize the sample.
 - Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The column separates the analyte from any impurities based on boiling point and polarity.
 - Ionization: As the analyte elutes from the GC column, it enters the ion source of the mass spectrometer. In the EI source, molecules are bombarded with high-energy electrons (typically 70 eV), causing them to ionize and fragment[11][12].



- Mass Analysis: The resulting positively charged ions (the molecular ion and various fragments) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.
- Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum, which plots ion intensity versus m/z ratio.

Visualization of Analytical Processes

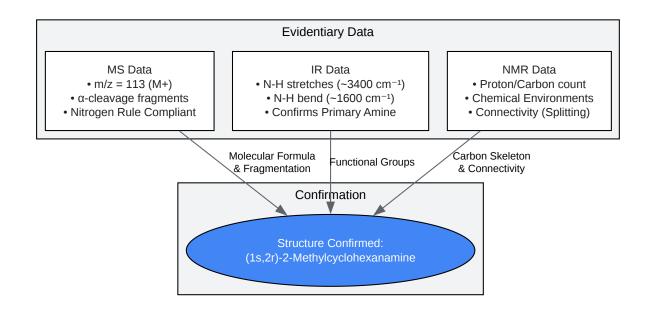
The following diagrams illustrate the workflow and logical connections in the spectroscopic analysis of **(1s,2r)-2-Methylcyclohexanamine**.



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Caption: Experimental workflow for spectroscopic analysis.





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Caption: Logical diagram for structure confirmation.

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